Isogambogic acid
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Overview
Description
Isogambogic acid is a naturally occurring compound derived from the resin of Garcinia hanburyi, a tropical plant found in Southeast Asia. This compound belongs to the class of caged xanthones and has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isogambogic acid typically involves the extraction of organic components from the resin of Garcinia hanburyi. The process includes:
Isolation of Organic Components: The resin is dissolved in an organic solvent, and the organic components are isolated.
Crystallization: The isolated components are crystallized as their pyridinium salts.
Acidification: The pyridinium salts are acidified to isolate the free this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield by optimizing the crystallization and acidification steps. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isogambogic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Isogambogic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of pharmaceuticals and as a natural dye in the textile industry.
Mechanism of Action
Isogambogic acid exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
Inhibition of Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest.
Molecular Targets: It targets various molecular pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Gambogic Acid: A closely related compound with similar pharmacological properties.
Neogambogic Acid: Another derivative with potent anticancer activity.
Celastrol: A compound with similar anti-inflammatory and anticancer properties.
Uniqueness
Isogambogic acid is unique due to its specific caged xanthone structure, which imparts distinct pharmacological properties. Its ability to selectively induce apoptosis and inhibit proliferation in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C38H44O8 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+ |
InChI Key |
GEZHEQNLKAOMCA-LPYMAVHISA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
gamboge acid gambogic acid gambogoic acid |
Origin of Product |
United States |
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